molecular formula C13H12N4 B12921641 N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-86-0

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12921641
CAS No.: 787591-86-0
M. Wt: 224.26 g/mol
InChI Key: MNBILPRLLJYGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a phenyl group at position 6 and a methylamine group at position 6. This scaffold is structurally analogous to purines, making it a privileged structure in medicinal chemistry for targeting kinase enzymes .

Properties

CAS No.

787591-86-0

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)9-11(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)

InChI Key

MNBILPRLLJYGPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CN2C1=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under multicomponent condensation conditions . This method is favored for its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, are critical in scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is its potential as a therapeutic agent targeting kinase-related diseases. Kinases are pivotal in regulating various cellular processes, and their dysregulation is often implicated in cancer. Research has indicated that compounds within the imidazo[1,2-a]pyrazine class can modulate kinase activity, influencing phosphorylation states of proteins involved in critical signaling pathways associated with cancer and other diseases like diabetes .

Inhibition of Protein Kinases

Studies have demonstrated that substituted imidazo[1,2-a]pyrazin-8-amines exhibit inhibitory activity against breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6). These kinases are relevant targets in oncology due to their roles in tumor progression and metastasis. The compounds show low-nanomolar inhibition activity with high selectivity towards other kinases, making them suitable candidates for further development as anticancer agents .

Kinase Modulation

This compound has been identified as a scaffold for developing new therapeutic agents that can regulate kinase activity. Interaction studies highlight its ability to influence the phosphorylation states of key proteins involved in cellular signaling pathways. This modulation is crucial for understanding how these compounds can be utilized therapeutically to manage diseases where kinase activity is altered .

Material Science Applications

In addition to its medicinal applications, this compound has been explored for its potential uses in material science. Its unique chemical structure allows it to serve as a building block in organic synthesis, leading to the development of novel materials with desirable properties.

Drug Development Initiatives

Recent initiatives have focused on drug repurposing strategies involving nitroaromatic compounds related to imidazo[1,2-a]pyrazines. For instance, studies have highlighted the efficacy of certain derivatives against disease-causing pathogens like Leishmania spp., showcasing the broad therapeutic potential of this chemical class .

Preclinical Trials

Several compounds derived from imidazo[1,2-a]pyrazines have entered preclinical trials due to their promising pharmacological profiles. For example, derivatives have shown significant activity against specific kinases involved in disease processes while maintaining low toxicity profiles in mammalian cells .

Mechanism of Action

The mechanism of action of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Position 6 Modifications
  • N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine : The phenyl group at position 6 contributes to hydrophobic interactions in kinase binding pockets.
  • 6-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine (TH7528) : A thiophene substituent introduces sulfur-based polarity, improving solubility (synthesized via Suzuki coupling with 34% yield) .
Position 8 Modifications
  • N-(Pyridin-3-ylmethyl)-6-(2-fluorophenyl)imidazo[1,2-a]pyrazin-8-amine: Fluorine and pyridinylmethyl groups enhance binding to aromatic residues in kinases, as shown by its SMILES notation (Fc4ccccc4c1nc(c2nccn2c1)NCc3cccnc3) .
  • 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives: Morpholino groups (e.g., compound 12f) increase polarity, evidenced by NMR shifts (δ10.17 for NH protons) and improved aqueous solubility .

Key Findings :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Bromine at position 6 (CAS 1245644-42-1) increases molecular weight but may reduce cellular permeability compared to phenyl . Nitro derivatives (e.g., 2-nitroimidazopyrazin-ones) show distinct reactivity profiles, forming esters like 24b (2-(2-nitro-8-oxo-6-phenylimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate) .
  • Aromatic vs. Aliphatic Substituents: Phenyl groups enhance kinase binding via π-π stacking, while morpholino groups improve solubility but may reduce membrane penetration .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 6 : Phenyl groups optimize kinase inhibition, while bulkier substituents (e.g., indazol-6-yl in CAS 1229206-47-6) may sterically hinder binding .
  • Position 8 : Methylamine balances lipophilicity and hydrogen-bonding capacity. Replacements with pyridinylmethyl (e.g., SC9) or succinate salts (e.g., GS-9876) modulate pharmacokinetics .
  • Halogenation: Bromine at position 6 aids cross-coupling reactions but may introduce toxicity risks, as seen in food-derived carcinogens like PhIP .

Biological Activity

N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a bicyclic heterocyclic compound characterized by its unique structure, which includes a fused imidazole and pyrazine ring system. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C13H12N4
  • Molecular Weight : Approximately 228.26 g/mol
  • Structural Features : The compound features a methyl group at the nitrogen atom in the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyrazine structure, contributing to its distinct chemical properties and potential biological activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It is believed to act as an inhibitor of various kinases involved in signal transduction pathways critical for cancer cell proliferation. For instance, derivatives of this compound have shown activity against ENPP1, a negative regulator of the cGAS-STING pathway, which plays a significant role in immune response and cancer immunotherapy .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, although specific data on its efficacy against particular strains are still emerging. The potential mechanisms include disruption of cellular processes in microbial organisms, possibly through oxidative stress or membrane disruption .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways.
  • TLR Activation : Certain analogs have been shown to activate TLR8-dependent NF-κB signaling pathways, which are crucial for immune response modulation .
  • Antitumor Mechanisms : Its ability to enhance the expression of genes associated with immune responses suggests a dual role in both direct antitumor activity and immune system stimulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of ENPP1; enhanced immune response
AntimicrobialPotential activity against bacterial strains
Kinase InhibitionDisruption of signaling pathways

Case Study: ENPP1 Inhibition

A notable study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors. The derivative demonstrated an IC50 value as low as 5.70 nM against ENPP1 while showing minimal inhibition against other related enzymes (ENPP2 and ENPP3). In vivo studies showed that this compound could significantly enhance tumor growth inhibition when used in combination with anti-PD-1 antibodies .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Preclinical Trials : Evaluating its efficacy and safety in animal models before progressing to human trials.
  • Structural Modifications : Investigating how modifications to its structure can enhance its biological activity or selectivity.

Q & A

Basic Research Question

  • Pharmacokinetics : Administer orally (5–50 mg/kg) in rodent models; measure plasma half-life, Cmax, and bioavailability via LC-MS/MS.
  • Toxicity : Assess liver enzyme levels (ALT/AST) and hematological parameters in 28-day repeat-dose studies.
  • Efficacy : Use xenograft models (e.g., human CLL cell lines in NSG mice) to correlate target inhibition with tumor growth reduction .

How do solvent and formulation choices impact the compound’s stability in biological assays?

Basic Research Question

  • Solubility : The compound is poorly soluble in water (<1 mg/mL) but dissolves in DMSO (82 mg/mL). Prepare stock solutions in DMSO at 10 mM and dilute in assay buffer (<0.1% DMSO final).
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Confirm stability in PBS (pH 7.4) over 24 hours using HPLC .

What computational tools are effective for predicting off-target interactions of this scaffold?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase homology models.
  • Machine learning : Train models on ChEMBL kinase inhibition data to predict polypharmacology.
  • Validation : Cross-check predictions with broad-panel kinase profiling (e.g., 400+ kinases) .

How can researchers address discrepancies in IC50 values reported across different studies?

Advanced Research Question
Variability arises from assay conditions (ATP concentration, enzyme sources). Mitigation strategies:

  • Standardize assays : Use identical ATP concentrations (e.g., 1 mM) and recombinant kinase domains.
  • Reference controls : Include known inhibitors (e.g., Dasatinib for PTK6) as benchmarks.
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., Syk IC50: 7.7 nM in biochemical vs. 15 nM in cellular assays) .

What are the key considerations for designing prodrugs or deuterated analogs of this compound?

Advanced Research Question

  • Prodrugs : Introduce phosphate esters or amino acid conjugates to enhance solubility. Validate hydrolysis in plasma via LC-MS.
  • Deuteration : Replace labile hydrogen atoms (e.g., N-methyl group) to improve metabolic stability. Assess using CYP450 inhibition assays .

How does this scaffold compare to other adenine mimetics in targeting orphan kinases?

Advanced Research Question
The imidazo[1,2-a]pyrazin-8-amine core offers superior hinge-region binding compared to pyrrolopyrimidines or pyrazolopyridines. Case studies:

  • Syk inhibition : Higher selectivity over FLT3 (≥100-fold) compared to midostaurin.
  • PTK6 inhibition : Co-crystal structures show deeper penetration into the ATP pocket than Dasatinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.